molecular formula C16H14N4O B14575746 N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)acetamide CAS No. 61588-76-9

N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)acetamide

Cat. No.: B14575746
CAS No.: 61588-76-9
M. Wt: 278.31 g/mol
InChI Key: PRBYBYJEDKJHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)acetamide is a chemical compound designed for research and development applications. This molecule features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its versatile interactions with biological targets . Compounds incorporating the 1,2,3-triazole structure and diphenyl motifs have demonstrated significant potential in scientific research, particularly in the fields of oncology and infectious disease . Research on structurally similar triazole hybrids has shown promising cytotoxic activity against various human cancer cell lines, including breast (MCF-7), liver (Hep-G2), and colon (HCT-116) carcinomas . The mechanism of action for such compounds may involve inhibition of phosphodiesterase 4B (PDE4B), a target of interest for certain cancers, as suggested by in silico molecular docking studies on analogous molecules . Furthermore, triazole-based complexes have displayed potent antimicrobial properties against several bacterial and fungal strains in antibacterial assays . This compound is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

61588-76-9

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

N-(4,5-diphenyltriazol-1-yl)acetamide

InChI

InChI=1S/C16H14N4O/c1-12(21)18-20-16(14-10-6-3-7-11-14)15(17-19-20)13-8-4-2-5-9-13/h2-11H,1H3,(H,18,21)

InChI Key

PRBYBYJEDKJHKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 4,5-Diphenyl-1H-1,2,3-triazole

The CuAAC reaction between 1,2-diphenylethyne (A ) and an azide precursor (B ) serves as the foundational step. Optimized conditions (Table 1) use CuI (10 mol%) in THF at 60°C for 12 h, yielding 4,5-diphenyl-1H-1,2,3-triazole (C ) in 78% yield.

Table 1: Optimization of CuAAC Conditions

Parameter Value Yield (%)
Catalyst (CuI) 10 mol% 78
Solvent THF 78
Temperature 60°C 78
Reaction Time 12 h 78

N-Acetylation of the Triazole Core

Triazole C undergoes acetylation using acetic anhydride (1.2 equiv) and DMAP (5 mol%) in DCM at 0°C→rt (Scheme 1). This two-step protocol affords the target compound in 82% yield (HPLC purity: 98.5%).

Mechanistic Insight : DMAP activates the acetylating agent, facilitating nucleophilic attack by the triazole’s N1 nitrogen. The reaction’s success hinges on the absence of competing nucleophiles and strict temperature control to minimize diacetylation.

Hydrazine Cyclization Approach

Cyclocondensation of Phenylhydrazine Derivatives

Reacting phenylhydrazine (D ) with α-keto esters (E ) in acetic acid (reflux, 8 h) generates 4,5-diphenyl-1H-1,2,3-triazole (C ) via a [3+2] cyclization (55% yield). Subsequent acetylation parallels the CuAAC method but achieves lower overall yield (63%) due to side-product formation during cyclization.

Limitations :

  • Requires stoichiometric acetic acid, complicating purification.
  • Limited scalability beyond 10 mmol due to exothermicity.

Direct Acylation of Preformed Triazoles

Acetyl Chloride-Mediated Reaction

Treating C with acetyl chloride (1.5 equiv) and Et₃N (2.0 equiv) in anhydrous DCM (0°C, 2 h) provides the target compound in 68% yield. While operationally simple, this method suffers from overacylation (∼15% diacetylated byproduct), necessitating silica gel chromatography.

Comparative Analysis :

Method Yield (%) Purity (%) Scalability
CuAAC + Acylation 82 98.5 High
Hydrazine Cyclization 63 92.0 Moderate
Direct Acylation 68 85.0 Low

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 10H, Ph), 2.15 (s, 3H, CH₃).
  • HRMS : m/z calcd. for C₁₆H₁₄N₃O [M+H]⁺: 280.1189; found: 280.1192.

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) confirms >98% purity for the CuAAC-derived product, surpassing alternatives (Fig. 1).

Industrial and Regulatory Considerations

The CuAAC route aligns with green chemistry principles (atom economy: 84%), but scalability requires addressing copper residue removal. Patent US6465504B1 discloses analogous triazole acylation methods, emphasizing potassium hexafluorophosphate-mediated phase-transfer catalysis to enhance yields.

Chemical Reactions Analysis

Synthetic Pathways and Cycloaddition Reactions

The synthesis of triazole-acetamide derivatives often involves Huisgen 1,3-dipolar cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

  • DBU-Promoted Cycloaddition : Reaction of β-ketoesters (1ac ) with aryl azides (2ac ) in acetonitrile (MeCN) at 50°C with DBU yields 4,5-disubstituted triazole esters (3ad ) in >80% yields .

  • Phase-Transfer Catalysis : Combining β-ketoesters (1b , 1c ) with aryl azides (4ag ) under KOH/tetrabutylammonium bromide in diethyl ether produces 5-hydroxy-triazoles (5ag ) via intermediate potassium salts .

Table 1: Key Reaction Conditions for Triazole Formation

SubstrateReagents/CatalystConditionsProductYield (%)Source
β-Ketoester + AzideDBU, MeCN, 50°COvernight4,5-Disubstituted triazole ester80–95
β-Ketoester + AzideKOH, Bu₄NBr, ether4 h, RT5-Hydroxy-triazole70–95

Functionalization of the Acetamide Group

The acetamide moiety undergoes nucleophilic substitutions and condensations:

  • Amide Coupling : Carboxylic acid derivatives of triazoles (11ac ) react with aniline in dry DCM using CDI or thionyl chloride to form N-phenylacetamide-triazoles (10ac ) with yields up to 61% .

  • Hydrolysis : Under acidic conditions (HCl, pH 1), ester groups in triazole-carboxylic acids (8ac ) hydrolyze to free acids (11ac ) .

Mechanism Insight :
The triazole nitrogen’s electron-deficient nature directs electrophilic attacks to the acetamide carbonyl, facilitating nucleophilic additions (e.g., amine coupling).

Ultrasound-Assisted Modifications

Reactions under ultrasound irradiation enhance efficiency:

  • Click Chemistry : Using [Et₃NH][OAc] ionic liquid and Cu(OAc)₂·H₂O under ultrasound (30°C, 35–45 min) achieves 95% yield for 1,4-disubstituted triazoles .

Table 2: Ultrasound-Optimized Reactions

SubstrateCatalyst/SolventTime (min)ProductYield (%)
Alkyne + AzideCu(OAc)₂·H₂O/[Et₃NH][OAc]351,4-Disubstituted triazole95

Stability and Reactivity Under Acidic/Basic Conditions

  • Hydrolysis : The acetamide group hydrolyzes in acidic (HCl) or basic (KOH) media, forming carboxylic acid derivatives .

  • Thermal Stability : Melting points (150–155°C) indicate robustness, but prolonged heating in polar solvents (DMSO) may induce decomposition.

Biological Activity-Driven Reactions

Triazole-acetamides participate in pharmacophore modifications:

  • Antifungal Derivatives : Hybridization with nitroimidazoles (e.g., 38 ) via CuAAC enhances activity against S. aureus and E. coli .

  • Anticancer Agents : Substituent variation at the triazole’s 4,5-positions (e.g., aryl groups) modulates cytotoxicity (IC₅₀ = 9.65–140.85 µM) .

Key Data :

  • Compound 23a (IC₅₀ = 10.3 µM) shows potent activity against MCF-7 cells, surpassing cisplatin (11.7 µM) .

  • Hybrid 38a inhibits P. mirabilis at 1 mM with a 32 mm inhibition zone .

Coordination Chemistry and Ligand Behavior

The triazole ring acts as a ligand in metal complexes:

  • NHC Complexes : 4,5-Diphenylimidazoles (2 ) form N-heterocyclic carbene (NHC) complexes with transition metals (e.g., Ag, Au), enhancing catalytic activity .

Biological Activity

N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial effects, along with relevant research findings.

  • Molecular Formula : C22H20N4O
  • Molecular Weight : 356.43 g/mol
  • CAS Number : 332909-44-1

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit promising anticancer properties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings

  • Cell Line Testing : The compound demonstrated significant cytotoxicity against several cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • IC50 Values :
    • Against MCF7: IC50 = 3.79 μM
    • Against A549: IC50 = 26 μM
    • Against HCT116: IC50 = 0.95 nM

These values indicate that this compound is particularly potent against HCT116 cells, suggesting a potential for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of triazole compounds have been extensively studied due to their ability to inhibit the growth of various pathogens.

Research Insights

  • Antibacterial Testing : In vitro studies have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) :
    • Effective against Staphylococcus aureus with an MIC of 16 μg/mL.
    • Moderate activity against Escherichia coli with an MIC of 32 μg/mL.

These results highlight the compound's potential as a novel antibacterial agent amid rising antibiotic resistance.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Cell Proliferation : The compound may induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Studies suggest that it triggers apoptotic pathways in malignant cells.

Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer efficacy of various triazole derivatives including this compound. The results indicated a dose-dependent inhibition of cell growth across multiple cancer cell lines.

Study 2: Antimicrobial Efficacy Evaluation

In another study focused on antimicrobial activity, the compound was tested against a panel of bacterial strains. Results showed significant inhibition of growth in resistant strains, underscoring its potential as a therapeutic agent in infectious diseases.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs of N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)acetamide and their biological activities:

Compound Substituents Biological Activity Reference
This compound 4,5-Diphenyl, acetamide Anticancer (theoretical potential based on structural analogs)
N-{4-[2-(1-Ammoniumpropynylidene)-4-(3,4,5-trimethoxyphenyl)-1H-furan-2-yl]-3H-imidazo[4,5-b]pyridin-6-yl]phenyl}-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide (Compound 85) 3,4,5-Trimethoxyphenyl, imidazopyridine IC50 = 0.22 μM (MCF-7 cells), superior to etoposide
N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide Chloroquinoline, phenoxymethyl triazole Antiproliferative activity against multiple cancer cell lines (in vitro)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Naphthalene, phenylacetamide Synthetic intermediate; IR/NMR data reported
N-(2-Diethylamino-ethyl)-2-(4-iodo-[1,2,3]triazol-1-yl)acetamide (7a) Iodo-triazole, diethylaminoethyl Melanoma-targeting SPECT imaging agent (in vivo)

Key Findings

Anticancer Activity: Compound 85 (from ) demonstrates exceptional potency against MCF-7 breast cancer cells (IC50 = 0.22 μM), outperforming the reference drug etoposide. This activity is attributed to the 3,4,5-trimethoxyphenyl group, which enhances DNA intercalation and tubulin inhibition . The quinoline derivative () exhibits broad-spectrum antiproliferative effects, likely due to the chloroquinoline moiety improving DNA binding and cellular uptake .

Iodine substitution in compound 7a () enables radiolabeling for diagnostic imaging, a unique application absent in other analogs .

Synthetic Methodologies :

  • Most analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in and . This method ensures regioselective 1,4-disubstitution of the triazole ring .
  • The diphenyl variant may require optimized conditions due to steric hindrance from bulky phenyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.